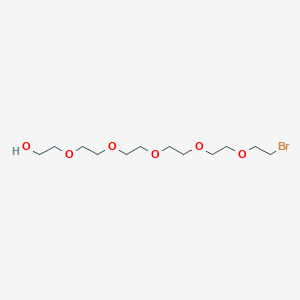

溴-PEG6-醇

描述

Bromo-PEG6-alcohol is a PEG derivative containing a bromide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

Bromo-PEG6-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular formula of Bromo-PEG6-alcohol is C12H25BrO6 . The IUPAC name is 2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol . The InChI is InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 . The Canonical SMILES is C(COCCOCCOCCOCCOCCBr)O .

Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG6-alcohol is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Physical And Chemical Properties Analysis

The molecular weight of Bromo-PEG6-alcohol is 345.23 g/mol . The density is 1.3±0.1 g/cm3 . The boiling point is 404.9±40.0 °C at 760 mmHg . The exact mass is 344.08345 g/mol . The topological polar surface area is 66.4 Ų .

科学研究应用

增强抗癌作用并解决肿瘤学中的实际问题

研究表明,将 3-溴丙酮酸 (3BP) 等药物与聚乙二醇 (PEG) 等化合物配伍,可以增强其抗癌作用。与 PEG 的配伍改善了药代动力学,促进了穿过血脑屏障,并延长了药物在肿瘤组织中的寿命,有可能克服临床肿瘤学中的许多障碍 (El Sayed, 2018)。

醇氧化为醛和酮

在一项探索醇氧化的研究中,N-溴代琥珀酰亚胺 (NBS) 被用作氧化剂,聚乙二醇 (PEG) 被用作反应介质。这种方法为醇氧化提供了一种清洁、环境友好的方法,突出了 PEG 在促进此类化学反应中的作用 (Fan et al., 2008)。

N-保护羧烷基醚胺的合成

关于 N-保护羧烷基醚胺的简明合成的研究强调了短双功能乙二醇连接子在生物偶联中的重要性,突出了 PEG 在药物化学中的应用 (Adamczyk et al., 2002)。

γ-PEG 化合物的开发用于生物医学应用

γ-PEG 化叶酸的合成证明了 PEG 在药物递送和生物医学研究中的潜力。这项工作为进一步探索 PEG 化化合物在医学应用中的应用奠定了基础 (Puskas et al., 2018)。

化学反应中聚合物相互作用的研究

对聚乙二醇 (PEG) 等聚合物的研究揭示了它们在化学反应动力学中的重要作用,例如在别洛索夫-扎博京斯基 (BZ) 反应中。PEG 对反应动力学的影响为非线性化学实验的未来研究提供了宝贵的见解 (Pelle et al., 2003)。

作用机制

Target of Action

Bromo-PEG6-alcohol is a member of the Polyethylene Glycol (PEG) family, known for their excellent biocompatibility and water solubility . The primary targets of Bromo-PEG6-alcohol are various organic and inorganic substances that can undergo nucleophilic substitution reactions . The compound serves as a bridge to connect different biomolecules, aiding in the construction of multifunctional biological probes and sensors .

Mode of Action

The Bromo-PEG6-alcohol molecule contains a bromide group and a terminal hydroxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

Given its role as a linker in the construction of biological probes and sensors , it’s likely that its impact on biochemical pathways is largely dependent on the specific molecules it is designed to connect.

Pharmacokinetics

The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

The result of Bromo-PEG6-alcohol’s action is the successful connection of different biomolecules, facilitating the construction of multifunctional biological probes and sensors . The exact molecular and cellular effects would depend on the specific biomolecules being linked.

Action Environment

The action of Bromo-PEG6-alcohol is influenced by its environment. Its hydrophilic PEG spacer increases its solubility in aqueous media , suggesting that it may be more effective in such environments Additionally, its stability, efficacy, and action may be influenced by factors such as pH, temperature, and the presence of other reactive substances.

安全和危害

When handling Bromo-PEG6-alcohol, it is recommended to use only in a chemical fume hood and wear chemical-resistant gloves, safety goggles . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

未来方向

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUBPNRAVNYTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

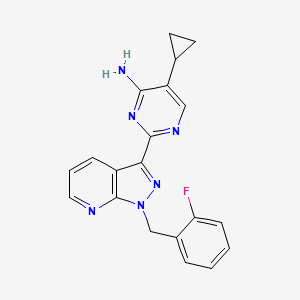

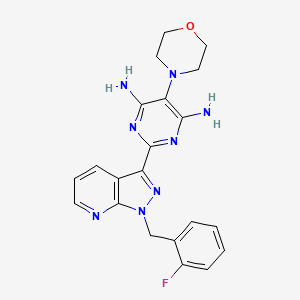

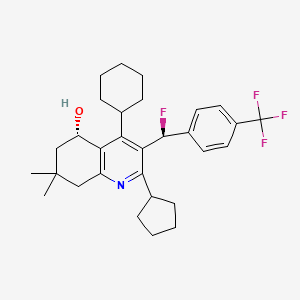

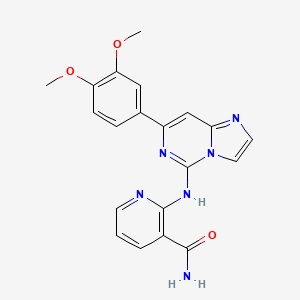

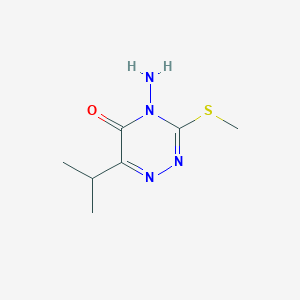

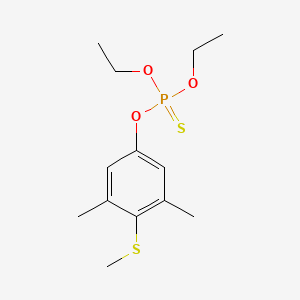

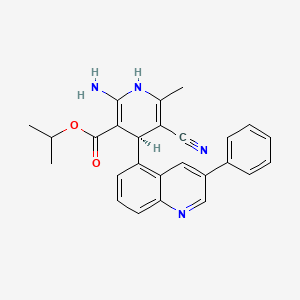

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)

![4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid](/img/structure/B1667826.png)

![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)

![N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide](/img/structure/B1667833.png)

![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)